REACTION_CXSMILES
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[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH:12]([C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([CH:22]([CH3:24])[CH3:23])[C:16]=1[NH2:17])([CH3:14])[CH3:13]>>[CH:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:15]([CH:12]([CH3:14])[CH3:13])[C:16]=1[N:17]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])([CH3:24])[CH3:23]
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Name
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|
Quantity
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7.41 g
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Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
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|
Quantity
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8.86 g
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Type
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reactant
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Smiles
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C(C)(C)C1=C(N)C(=CC=C1)C(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted at a temperature of 180° C. for 2 hours
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Duration
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2 h
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Name
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Type
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|
Smiles
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C(C)(C)C1=C(C(=CC=C1)C(C)C)N1C(C=2C(C1=O)=CC=CC2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |